An In-depth Technical Guide to 5-(Hydroxymethyl)furan-2-carbonitrile: Properties, Synthesis, and Applications for the Research Professional
An In-depth Technical Guide to 5-(Hydroxymethyl)furan-2-carbonitrile: Properties, Synthesis, and Applications for the Research Professional
This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)furan-2-carbonitrile, a versatile heterocyclic building block with emerging significance in medicinal chemistry and materials science. As direct in-depth literature on this specific molecule is nascent, this document synthesizes available data with established chemical principles derived from closely related, well-documented furan derivatives. This approach aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound in their work.
Molecular Overview and Physicochemical Properties
5-(Hydroxymethyl)furan-2-carbonitrile, with the molecular formula C₆H₅NO₂, possesses a core structure consisting of a furan ring substituted with a hydroxymethyl group at the 5-position and a nitrile group at the 2-position[1]. This unique arrangement of functional groups imparts a distinct combination of reactivity and potential for derivatization.
Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-(hydroxymethyl)furan-2-carbonitrile[1] |
| CAS Number | 89149-70-2[1] |
| Molecular Formula | C₆H₅NO₂[1] |
| Molecular Weight | 123.11 g/mol [1] |
| SMILES | C1=C(OC(=C1)C#N)CO[1] |
| InChIKey | XAOLIZQQNMUXQB-UHFFFAOYSA-N[1] |
Predicted and Observed Physical Properties
Direct experimental data for many physical properties of 5-(Hydroxymethyl)furan-2-carbonitrile are not extensively reported. Therefore, the following table includes computed properties from reliable databases and comparative data from structurally analogous compounds to provide a scientifically grounded estimation. For comparison, data for the common precursor, 5-(Hydroxymethyl)furfural (HMF), and the related 2-Furonitrile are included.
| Property | 5-(Hydroxymethyl)furan-2-carbonitrile (Predicted/Limited Data) | 5-(Hydroxymethyl)furfural (HMF) (Experimental) | 2-Furonitrile (Experimental) |
| Appearance | Likely a solid at room temperature | Crystalline solid (needles) or dark-yellow liquid/powder[2] | Colorless (yellow if impure) liquid[3] |
| Melting Point | Not reported | 31.5 °C[2][4] | Not applicable |
| Boiling Point | Not reported | 114-116 °C at 1 mmHg[2][4] | 147 °C[3] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, DMSO, and DMF. | Freely soluble in water, methanol, ethanol, acetone, ethyl acetate, DMF; soluble in ether, benzene, chloroform[2]. | Not specified, but likely soluble in organic solvents. |
| Density | Not reported | 1.2062 g/cm³[2] | 1.0650 g/cm³ at 20 °C[3] |
Expert Insight: The presence of both a polar hydroxymethyl group and a nitrile group suggests that 5-(Hydroxymethyl)furan-2-carbonitrile will exhibit moderate to good solubility in a range of polar organic solvents. Its solid-state nature at room temperature can be inferred from the related carboxylic acid, 5-hydroxymethyl-2-furancarboxylic acid, which is a solid[5][6].
Synthesis and Reactivity
The primary and most logical synthetic route to 5-(Hydroxymethyl)furan-2-carbonitrile originates from the bio-derived platform chemical, 5-(Hydroxymethyl)furfural (HMF)[7]. HMF is readily produced from the acid-catalyzed dehydration of hexoses like fructose and glucose[8].
Proposed Synthetic Pathway from HMF
The conversion of the aldehyde functionality in HMF to a nitrile group is a standard organic transformation. A common and effective method is the two-step process involving the formation of an aldoxime followed by dehydration.
Caption: Proposed synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile from HMF.
Experimental Protocol Considerations:
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Aldoxime Formation: HMF is reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in a polar solvent like ethanol. The reaction is typically carried out at room temperature to gentle reflux until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Dehydration to Nitrile: The resulting aldoxime is then subjected to dehydration. A variety of reagents can be employed for this step, including acetic anhydride, thionyl chloride, or dicyclohexylcarbodiimide (DCC). The choice of reagent will depend on the desired reaction conditions and scale. For instance, acetic anhydride often requires heating, while other reagents may proceed at room temperature. Purification is typically achieved through column chromatography on silica gel.
Reactivity Profile
The reactivity of 5-(Hydroxymethyl)furan-2-carbonitrile is dictated by its three key structural components: the furan ring, the hydroxymethyl group, and the nitrile group.
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Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. However, it is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization[8].
-
Hydroxymethyl Group: The primary alcohol functionality can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. It can also be converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.
-
Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Furan Protons: Two doublets in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the protons at the 3- and 4-positions of the furan ring.
-
Hydroxymethyl Protons: A singlet or a doublet (depending on the solvent and coupling to the hydroxyl proton) for the CH₂ group (typically δ 4.5-5.0 ppm) and a broad singlet for the OH proton.
-
-
¹³C NMR:
-
Furan Carbons: Four distinct signals in the downfield region corresponding to the carbons of the furan ring. The carbons attached to the oxygen and the nitrile group will be the most deshielded.
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Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.
-
Hydroxymethyl Carbon: A signal for the CH₂ group, typically in the range of δ 55-65 ppm.
-
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile group.
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C-O Stretch: A strong absorption in the region of 1000-1300 cm⁻¹ associated with the C-O bonds of the furan ring and the hydroxymethyl group.
-
C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the furan ring double bonds.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 123. Key fragmentation patterns would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), or the nitrile group (M-26). PubChem indicates the availability of a GC-MS spectrum for this compound[1].
Applications in Drug Discovery and Medicinal Chemistry
Furan-containing compounds are prevalent in numerous pharmaceuticals and biologically active molecules due to their ability to act as bioisosteres for other aromatic rings and their capacity to engage in hydrogen bonding. 5-(Hydroxymethyl)furan-2-carbonitrile serves as a valuable scaffold for the synthesis of novel drug candidates.
Sources
- 1. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 2-Furonitrile - Wikipedia [en.wikipedia.org]
- 4. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
